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CAS No.: 1339928-25-4

Cat. No.: S548375

Biochemical Inhibitory Profile (ICso)

Fimepinostat demonstrates potent, dual-targeting activity. The half-maximal inhibitory concentration (ICso)

values for its primary targets are listed below.

Target Isoform ICs0 (NM) Source

PI3K (Class I) PI3Ka 19 [1] [2] [3]
PI3KP 54 [2] 3]
PI3K3 39 [1][2] [3]
PI3Ky 311 (2] [3]

HDAC (Class I/l) HDAC1 1.7 [1] [2]
HDAC2 5.0 [1] (2]
HDAC3 1.8 [1][2]
HDAC10 2.8 [1] (2]
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Cellular and Functional Activity

The potency of Fimepinostat translates into functional cellular effects, as shown by its activity in various

cell-based assays.

Activity | ECso /

Assay Type Cell Line | System = Description Source
50

Cytotoxicity Human Glioma ECs0 = 0.7 nM Growth inhibition after 72 hrs [1]
(multiple)

Cytotoxicity HCT116 (Colon ICs0 =7.34 nM Growth inhibition after 24 hrs [1] [2]
Cancer) (MTT)

Cytotoxicity A2780S (Ovarian ICs0 = 6.15 nM Growth inhibition after 24 hrs [1]1[2]
Cancer) (MTT)

HDAC A2780S (Ovarian ECso = 126.25 Histone H3 acetylation [1][2]

Inhibition Cancer) nM (Cytoblot)

HDAC A2780S (Ovarian ECso0 = 221.75 Tubulin acetylation (Cytoblot)  [1] [2]

Inhibition Cancer) nM

Key Experimental Protocols

The data cited are generated from standardized biochemical and cellular assays. Here are the methodologies

for key experiments.

Biochemical PI3K Inhibition Assay

e Method: ADP-Glo Luminescent Assay

e Procedure: Recombinant full-length human PI3K isoforms (e.g., N-terminal GST-tagged pl10alpha
with untagged p85alpha) are expressed in baculovirus-infected insect Sf9 cells. The enzyme is
incubated with Fimepinostat and the substrate (e.g., PI:3PS). The reaction proceeds for 60 minutes,
and the conversion of ATP to ADP is measured using the ADP-Glo reagent, which quantifies the
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remaining ATP through luminescence. The resulting ICso value reflects the compound's potency in
inhibiting lipid kinase activity [1].

Biochemical HDAC Inhibition Assay

e Method: Fluorogenic Assay

¢ Procedure: Recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, 10) are expressed in
baculovirus-infected insect Sf9 cells. The enzyme is pre-incubated with Fimepinostat for 15 minutes.
A fluorogenic substrate, Ac-peptide-AMC, is then added. Active HDAC deacetylates the substrate,
releasing the fluorescent AMC group, which is measured after 1 hour. The inhibition of this
fluorescence signal is used to calculate the 1Cso value [1].

Cellular Growth Inhibition Assay (MTT)

e Cell Lines: HCT116, A2780S, and others.

¢ Procedure: Cells are plated and treated with Fimepinostat at various concentrations for 24 hours.
The yellow tetrazolium salt MTT is added to the cells. Metabolically active cells reduce MTT to purple
formazan crystals. The crystals are solubilized, and the absorbance is measured. The reduction in
absorbance, proportional to the reduction in cell viability and growth, is used to determine the ICso
value [1] [2].

Cellular HDAC Inhibition Assay (Cytoblot)

e Cell Line: A2780S

e Procedure: Cells are treated with Fimepinostat for 6 hours. Cells are then fixed and permeabilized.
To measure HDAC1/2/3 inhibition, acetylated Histone H3 levels are detected using a specific primary
antibody and a labeled secondary antibody. For HDACG inhibition, acetylated tubulin levels are
detected similarly. The signal intensity is quantified to determine the effective concentration (ECso)
required to increase acetylation [1] [2].

Mechanism of Action and Signaling Pathway

Fimepinostat simultaneously inhibits PI3K and HDAC enzymes, disrupting two major oncogenic signaling

pathways. The following diagram illustrates its integrated mechanism of action.
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This dual mechanism leads to enhanced anti-tumor effects, including greater growth inhibition and
induction of apoptosis compared to targeting either pathway alone [4] [3]. It durably suppresses the PI3K-

AKT-mTOR pathway and can inhibit compensatory signaling molecules like RAF-MEK-MAPK [3].
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Clinical Relevance and Development Status

Fimepinostat's development highlights its potential for treating specific, high-risk cancers:

e Fast Track Designation: Granted by the U.S. FDA for adult patients with relapsed or refractory
diffuse large B-cell ymphoma (DLBCL) after two or more lines of therapy [4].

e Orphan Drug Designation: Also granted by the FDA for the treatment of DLBCL [4].

¢ Clinical Activity: In a Phase 1 trial, objective responses were observed in patients with
relapsed/refractory DLBCL, with a notable number of responders having tumors with MYC oncogene
alterations [4].

¢ Recommended Phase 2 Dose (RP2D): 60 mg, administered orally once daily on a schedule of 5
days on and 2 days off, in 21-day cycles [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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